Furo[2,3-c]pyridin-5-ylmethanamine
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Overview
Description
Furo[2,3-c]pyridin-5-ylmethanamine is a heterocyclic compound that features a fused furan and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furo[2,3-c]pyridin-5-ylmethanamine typically involves the formation of the furan and pyridine rings followed by their fusion. One common method includes the Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications . The reaction conditions often involve the use of catalysts and specific reagents to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Furo[2,3-c]pyridin-5-ylmethanamine can undergo various chemical reactions, including:
Reduction: Reduction of nitro groups to amines using reducing agents such as hydrogen gas and palladium catalysts.
Substitution: Nucleophilic substitution reactions where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 in combination with TEMPO as an oxidizing agent.
Reduction: Hydrogen gas with palladium catalysts.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include aldehydes, ketones, and substituted derivatives of this compound.
Scientific Research Applications
Furo[2,3-c]pyridin-5-ylmethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential therapeutic effects against various diseases.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of furo[2,3-c]pyridin-5-ylmethanamine involves its interaction with specific molecular targets and pathways. For instance, molecular docking studies have shown strong binding affinities to targets such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) . These interactions suggest that the compound may disrupt key cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Furo[3,2-c]pyridin-4(5H)-one: Another heterocyclic compound with a similar fused ring system.
Pyridine-2(1H)-one: A related compound with a pyridine ring fused to a different heterocycle.
Nicotinonitrile: A compound with a pyridine ring and a nitrile group.
Uniqueness
Furo[2,3-c]pyridin-5-ylmethanamine is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and its potential therapeutic applications make it a compound of significant interest in medicinal chemistry.
Properties
Molecular Formula |
C8H8N2O |
---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
furo[2,3-c]pyridin-5-ylmethanamine |
InChI |
InChI=1S/C8H8N2O/c9-4-7-3-6-1-2-11-8(6)5-10-7/h1-3,5H,4,9H2 |
InChI Key |
VXNWPQZHJFREMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=CN=C(C=C21)CN |
Origin of Product |
United States |
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